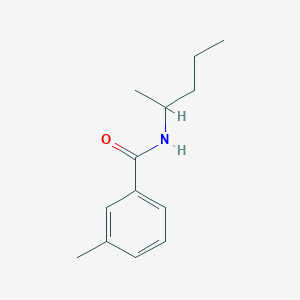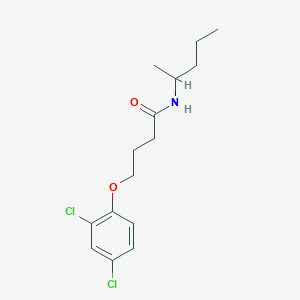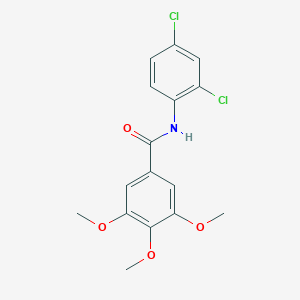
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide, also known as AG-1478, is a synthetic compound that belongs to the class of anilinophenylamides. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. AG-1478 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用机制
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been reported to inhibit angiogenesis and metastasis in cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, but not in normal cells. Additionally, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a highly specific and potent inhibitor of EGFR, which makes it an ideal research tool for studying the role of EGFR in cancer and other diseases. However, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its high cost, complex synthesis, and potential toxicity. Moreover, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide may not be effective in all types of cancer cells, and its effects may vary depending on the cellular context.
未来方向
There are several potential future directions for research on N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. Another area of interest is the investigation of the mechanisms of resistance to EGFR inhibitors, which could lead to the development of new therapeutic strategies for cancer treatment. Moreover, the application of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in combination with other drugs for cancer treatment is an area of active research. Finally, the use of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide as a research tool for studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes, is an area of emerging interest.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a potent and selective inhibitor of EGFR that has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has shown promising results in inhibiting the growth of cancer cells and enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy. However, further research is needed to fully understand the mechanisms of action and potential applications of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in cancer treatment and other diseases.
合成方法
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 3,4,5-trimethoxybenzoic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound. The synthesis of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a complex and challenging process that requires specialized equipment and expertise.
科学研究应用
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been widely used as a research tool to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the mechanisms of resistance to EGFR inhibitors in cancer cells.
属性
分子式 |
C16H15Cl2NO4 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(17)8-11(12)18/h4-8H,1-3H3,(H,19,20) |
InChI 键 |
KZORPSVEAJKLKA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




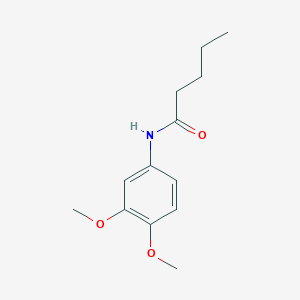
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
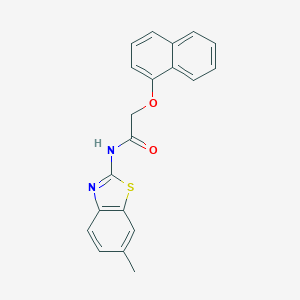

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
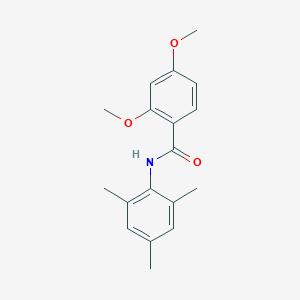
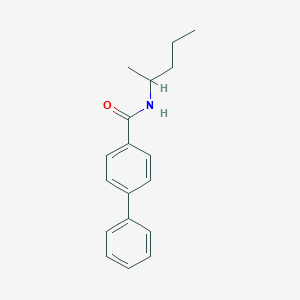


amine](/img/structure/B291338.png)
